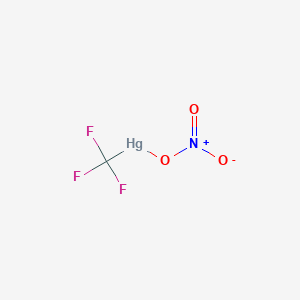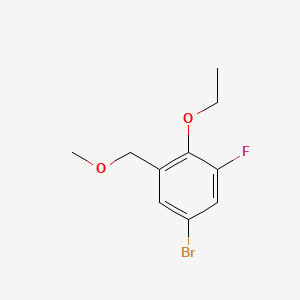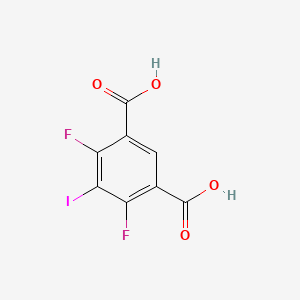
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a trinitrophenyl group, which is a highly nitrated aromatic ring, and a diphenylhydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine typically involves the nitration of a precursor compound followed by a series of chemical reactions to introduce the hydrazine group. The nitration process requires careful control of temperature and the use of strong nitrating agents such as nitric acid and sulfuric acid. The subsequent steps may involve reduction and substitution reactions to achieve the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and equipment to ensure the efficient and safe production of the compound. The process would need to be optimized for yield and purity, with considerations for waste management and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while oxidation may produce various oxidized species.
Aplicaciones Científicas De Investigación
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitration and reduction reactions.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine involves its interaction with molecular targets through its reactive nitro and hydrazine groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The pathways involved may include redox reactions and covalent modifications of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2,4,6-trinitrophenol: Another highly nitrated aromatic compound with similar reactivity.
2,4,6-Trinitrophenylhydrazine: Shares the trinitrophenyl group but differs in the hydrazine moiety.
Diphenylhydrazine: Lacks the nitrated aromatic ring but has similar hydrazine functionality.
Uniqueness
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine is unique due to the combination of its trinitrophenyl and diphenylhydrazine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where both nitration and hydrazine functionalities are required.
Propiedades
Número CAS |
1106-65-6 |
|---|---|
Fórmula molecular |
C19H15N5O6 |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
2-(3-methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine |
InChI |
InChI=1S/C19H15N5O6/c1-13-16(22(25)26)12-17(23(27)28)18(19(13)24(29)30)20-21(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,20H,1H3 |
Clave InChI |
CTQWQGCORAAVDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


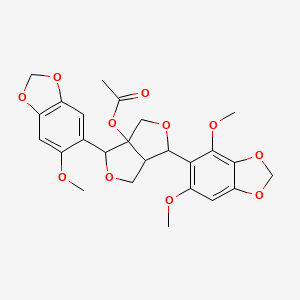
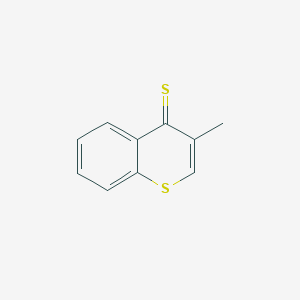
![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)
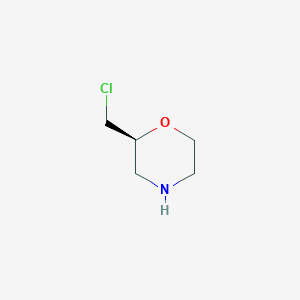
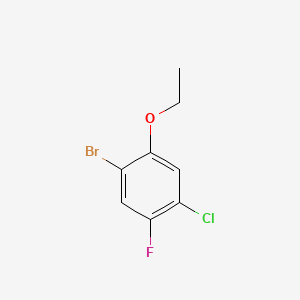
![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)

![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)
![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
